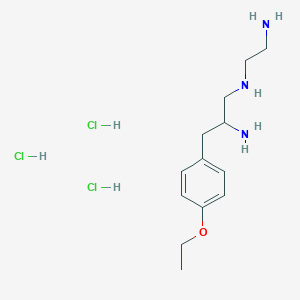![molecular formula C14H19ClO2 B15253474 3-[(Benzyloxy)methyl]-3-(chloromethyl)-2-methyloxolane](/img/structure/B15253474.png)
3-[(Benzyloxy)methyl]-3-(chloromethyl)-2-methyloxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Benzyloxy)methyl]-3-(chloromethyl)-2-methyloxolane is an organic compound with the molecular formula C14H19ClO2 It is a derivative of oxolane, featuring benzyloxy and chloromethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Benzyloxy)methyl]-3-(chloromethyl)-2-methyloxolane typically involves the reaction of 3-(chloromethyl)-2-methyloxolane with benzyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the benzyloxy group. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[(Benzyloxy)methyl]-3-(chloromethyl)-2-methyloxolane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted oxolane derivatives.
Oxidation: Formation of benzyloxy aldehydes or acids.
Reduction: Formation of benzyloxy alcohols.
Scientific Research Applications
3-[(Benzyloxy)methyl]-3-(chloromethyl)-2-methyloxolane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-[(Benzyloxy)methyl]-3-(chloromethyl)-2-methyloxolane involves its reactivity towards nucleophiles and electrophiles. The benzyloxy group can participate in resonance stabilization, enhancing the compound’s reactivity. The chloromethyl group acts as a good leaving group, facilitating substitution reactions. The molecular targets and pathways depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-2-methyloxolane: Lacks the benzyloxy group, making it less reactive in certain reactions.
3-[(Benzyloxy)methyl]-2-methyloxolane: Lacks the chloromethyl group, affecting its substitution reactions.
Uniqueness
3-[(Benzyloxy)methyl]-3-(chloromethyl)-2-methyloxolane is unique due to the presence of both benzyloxy and chloromethyl groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and other applications .
Properties
Molecular Formula |
C14H19ClO2 |
|---|---|
Molecular Weight |
254.75 g/mol |
IUPAC Name |
3-(chloromethyl)-2-methyl-3-(phenylmethoxymethyl)oxolane |
InChI |
InChI=1S/C14H19ClO2/c1-12-14(10-15,7-8-17-12)11-16-9-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 |
InChI Key |
DODMGIQPMMRXDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)(COCC2=CC=CC=C2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Benzyloxy)methyl]-4-(bromomethyl)oxane](/img/structure/B15253392.png)
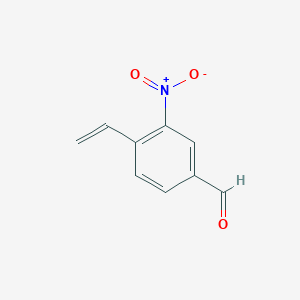
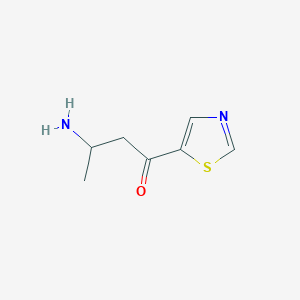
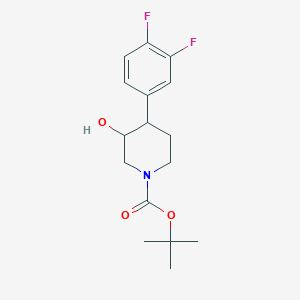
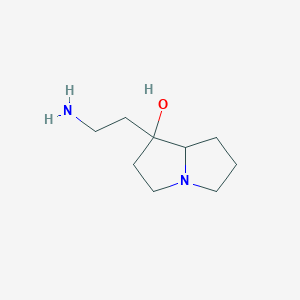
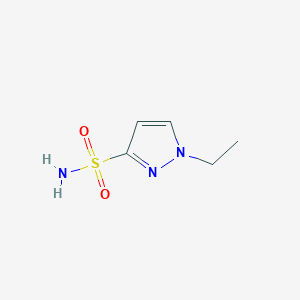
![1-[1-(Aminomethyl)cyclobutyl]butan-1-one](/img/structure/B15253431.png)
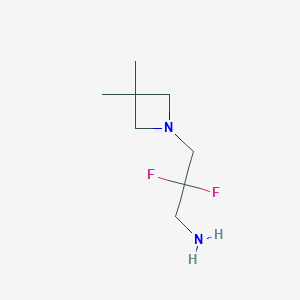
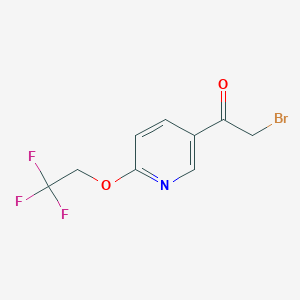

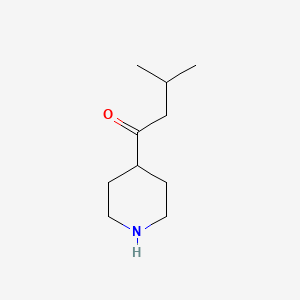
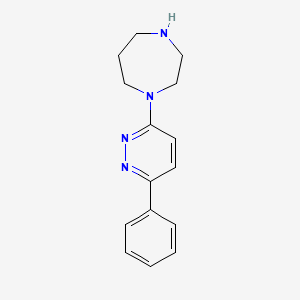
![[4-(Diethylsulfamoyl)phenyl]thiourea](/img/structure/B15253473.png)
